molecular formula C2H3BrO2 B113405 2-bromoacetic acid CAS No. 57858-24-9

2-bromoacetic acid

Cat. No.: B113405
CAS No.: 57858-24-9
M. Wt: 139.94 g/mol
InChI Key: KDPAWGWELVVRCH-VQEHIDDOSA-N
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Description

2-Bromoacetic acid (C₂H₃BrO₂, CAS 79-08-3) is a halogenated derivative of acetic acid, where a bromine atom replaces one hydrogen on the methyl group. It is synthesized via the Hell-Volhard-Zellinsky reaction, where acetic acid undergoes bromination in the presence of phosphorus and bromine . This compound is widely utilized in organic synthesis, particularly in carboxylation reactions, alkylation processes, and as a precursor for pharmaceuticals and polymers. Its electron-withdrawing bromine substituent enhances acidity (pKa ~2.69) compared to acetic acid (pKa 4.76), making it a stronger acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-bromoacetic acid can be synthesized through the bromination of acetic acid-1-13C. The reaction typically involves the use of bromine in the presence of a catalyst such as phosphorus tribromide. The reaction conditions include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent hydrolysis .

Industrial Production Methods: Industrial production of bromoacetic acid-1-13C follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and chemical purity. The final product is often subjected to rigorous testing to confirm its isotopic enrichment and chemical composition .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-Bromoacetic acid serves as a crucial building block in organic synthesis, especially in pharmaceutical chemistry. Its applications include:

  • Alkylating Agent : BAA is a strong alkylating agent used for modifying proteins and nucleic acids, which is essential in drug development and biochemical research .
  • Synthesis of Bioactive Compounds : It is involved in the synthesis of various bioactive compounds, including amino acids and pharmaceuticals. For instance, it has been utilized to synthesize stereochemically pure L-alanine derivatives through isotopic labeling techniques .

Table 1: Key Applications in Organic Synthesis

Application TypeDescription
AlkylationModifies proteins/nucleic acids
Synthesis of Amino AcidsUsed in creating L-alanine derivatives
Pharmaceutical IntermediatesKey precursor in drug synthesis

Biochemical Applications

In biochemistry, BAA has been employed for various experimental purposes:

  • Carboxymethylation : It is used for the carboxymethylation of poly(ethylene glycol), which is critical for enhancing bacterial adhesion studies .
  • Fluorescent Sensors : BAA has been incorporated into the design of selective fluorescent sensors for detecting heavy metals like lead in living cells .

Environmental Impact Studies

BAA is also significant in environmental science, particularly concerning its role as a disinfection byproduct:

  • Toxicological Studies : Research indicates that exposure to BAA can lead to oxidative stress and disrupt uric acid metabolism in animal models, highlighting its nephrotoxic potential . Such findings are crucial for understanding the health impacts of water disinfection processes.

Table 2: Toxicological Findings Related to BAA

Study FocusFindings
Oxidative StressInduces mitochondrial dysfunction in kidneys
NephrotoxicityCauses kidney swelling and structural damage
Uric Acid MetabolismDisrupts metabolism pathways

Industrial Applications

BAA is utilized in various industrial processes:

  • Chemical Manufacturing : It acts as an intermediate in the production of other chemicals and is involved in harvesting citrus fruits due to its reactivity.
  • Disinfectants and Sanitizers : As a byproduct of chlorine disinfection processes, BAA's presence raises concerns regarding water safety and human health .

Case Study 1: Nephrotoxicity Research

A study conducted on chickens exposed to varying concentrations of BAA demonstrated significant renal dysfunction characterized by increased apoptosis markers and disrupted mitochondrial function. These findings underscore the importance of monitoring BAA levels in environments where disinfection byproducts are prevalent .

Case Study 2: Synthesis of Cationics

Research published on the synthesis of new cationic surfactants highlighted BAA's role as a precursor for creating novel bolaamphiphiles, which have applications in drug delivery systems .

Mechanism of Action

The mechanism of action of bromoacetic acid-1-13C involves its ability to act as an alkylating agent. The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This property makes it useful in the synthesis of complex organic molecules and in studying reaction mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid

  • Structure and Acidity : Unlike 2-bromoacetic acid, acetic acid lacks a halogen substituent, resulting in weaker acidity (pKa 4.76). The bromine atom in this compound exerts a stronger inductive effect than hydrogen, stabilizing the conjugate base and increasing acidity .
  • Applications: While acetic acid is primarily a solvent and food additive, this compound is favored in synthetic chemistry for its reactivity in nucleophilic substitutions and carboxylation (e.g., functionalizing WS₂ nanotubes) .

Chloroacetic Acid (C₂H₃ClO₂)

  • Acidity : Chloroacetic acid (pKa ~2.86) is slightly less acidic than this compound due to chlorine’s smaller atomic size and weaker inductive effect compared to bromine.
  • Reactivity : Chloroacetic acid is less reactive in alkylation reactions due to the poorer leaving group ability of chloride versus bromide. This makes this compound more effective in forming esters and amides .

Ethyl Bromoacetate (C₄H₇BrO₂)

  • Structure and Reactivity : The ethyl ester of this compound (CAS 105-36-2) is less polar and more volatile than the parent acid. It serves as an intermediate in SN2 reactions, such as synthesizing pyrrolopyridine derivatives (52–61% yields) .
  • Applications : Unlike this compound, its ester form is used in milder reaction conditions, avoiding the need for strong acids or bases .

2-Bromoacetamide Derivatives

  • Stability and Reactivity : Amidation of this compound produces stable intermediates (e.g., compounds 24 and 25 in ), which undergo further alkylation or cross-coupling reactions. The amide group reduces electrophilicity compared to the free acid, making these derivatives suitable for controlled drug synthesis .

Polymer Precursors

  • Functionalized Polymers: this compound derivatives, such as 2,2′-(1,4-phenylene)bis(this compound), are precursors for poly(phenylene vinylene)s (PPVs) and parylenes. These polymers exhibit tunable optoelectronic properties, distinguishing them from polymers derived from non-halogenated acids .

Reaction Optimization Data for this compound

The carboxylation of WS₂ nanotubes using this compound requires precise control of reaction parameters. Optimal conditions derived from Design of Experiments (DOE) methodology are summarized below :

Factor Optimal Range
Reaction Time 54 hours
Temperature 115–120°C
This compound 800–2250 mg (5.76–16.2 mmol)
WS₂INTs 200–600 mg
Silver Acetate 55–60 mg (0.33–0.36 mmol)
DMF Volume 6 mL

Lower temperatures (80–100°C) or shorter reaction times (18 hours) reduce carboxylation efficiency by >50% .

Key Comparative Properties

Compound Molecular Weight pKa Key Applications
This compound 138.95 ~2.69 Carboxylation, drug synthesis
Acetic acid 60.05 4.76 Food additive, solvent
Chloroacetic acid 94.50 ~2.86 Herbicides, surfactants
Ethyl bromoacetate 167.00 N/A Alkylation intermediates

Biological Activity

2-Bromoacetic acid (BAA), also known as bromoethanoic acid, is a halogenated acetic acid derivative with significant biological activity. This compound is recognized for its various applications in biochemical research and potential therapeutic uses. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on different biological systems, and relevant case studies.

  • Molecular Formula : C₂H₃BrO₂
  • Molecular Weight : 139.94 g/mol
  • Melting Point : 47-49 °C
  • Boiling Point : 208 °C
  • Appearance : Crystalline solid

This compound exhibits its biological effects primarily through the following mechanisms:

  • Oxidative Stress Induction : BAA has been shown to induce oxidative stress in various biological systems, leading to cellular damage. It disrupts mitochondrial function and interferes with the Nrf2 signaling pathway, which is crucial for antioxidant defense mechanisms .
  • Alteration of Uric Acid Metabolism : Research indicates that BAA affects uric acid metabolism by disrupting the expression of genes involved in renal function and uric acid transport, contributing to nephrotoxicity .
  • Cellular Apoptosis : BAA exposure has been associated with increased apoptosis in kidney cells, as evidenced by changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
  • Alkylating Agent : As a quaternizing agent, BAA can modify biomolecules, impacting protein function and potentially leading to cytotoxic effects .

Biological Effects

The biological effects of this compound have been studied in various models:

  • Nephrotoxicity in Chickens : A study demonstrated that exposure to BAA resulted in kidney swelling, structural disarrangement, and functional impairment in chickens. The nephrotoxic effects were linked to oxidative stress and mitochondrial dysfunction .
  • Effects on Human Peripheral Blood Mononuclear Cells (PBMCs) : BAA has been shown to induce necrotic alterations and apoptotic changes in PBMCs at millimolar concentrations, highlighting its potential immunotoxicity .
  • Anticancer Properties : Some studies suggest that BAA may possess anticancer activity by inducing apoptosis in cancer cells, although the exact mechanisms remain under investigation .

Case Study 1: Nephrotoxicity in Animal Models

A study involving chickens exposed to varying concentrations of BAA (0, 3, 300, 3000 μg/L) over four weeks revealed significant renal damage. Key findings included:

  • Increased serum creatinine and blood urea nitrogen levels.
  • Structural changes in kidney tissues.
  • Upregulation of apoptotic markers (caspase-3 activation) alongside downregulation of mitochondrial biogenesis genes .

Case Study 2: Immunotoxicity Assessment

Research assessing the impact of halogenated acetic acids (including BAA) on PBMCs found that:

  • BAA induced significant necrosis and apoptosis.
  • Alterations in cell morphology were noted, with increased granulation and decreased cell size observed under microscopy .

Comparative Biological Activity

The following table summarizes the biological activities of various halogenated acetic acids compared to this compound:

CompoundAnticancer ActivityNephrotoxicityImmunotoxicityMechanism
This compoundModerateHighHighOxidative stress
Dichloroacetic AcidHighModerateModeratePyruvate dehydrogenase activation
Monobromoacetic AcidLowLowModerateAlkylation
Chloroacetic AcidHighHighLowCytotoxicity

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-bromoacetic acid, and how do they influence its handling and experimental design?

  • Methodological Answer : this compound (CAS 79-08-3) is a colorless to pale red crystalline solid with a melting point of 46–49°C and a boiling point of 208°C. It is miscible in water, making it suitable for aqueous reactions, but its hygroscopic nature necessitates storage in airtight containers under dry, cool conditions. Its high reactivity with nucleophiles (e.g., amines, thiols) requires inert atmospheres (N₂/Ar) during synthesis. Characterize purity via melting point analysis, NMR, or HPLC. Storage must avoid contact with oxidizers or bases to prevent hazardous decomposition .

Q. How can researchers synthesize this compound derivatives for functionalization studies?

  • Methodological Answer : Esterification is a common route. For example, 2-bromoethyl 2-bromoacetate is synthesized by reacting 2-bromoethanol with this compound under solvent-free conditions using p-toluenesulfonic acid as a catalyst (85–90°C, 8 hours). Purify via aqueous methanol washes to remove unreacted starting materials. Confirm structure and purity using FT-IR (C=O stretch at ~1740 cm⁻¹) and GC-MS .

Q. What safety protocols are critical when working with this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and eye protection due to its corrosive nature. In case of skin contact, rinse immediately with water for 15 minutes. Store separately from bases and oxidizing agents. Monitor waste disposal per EPA guidelines, as it is a haloacetic acid (HAA5) with potential environmental toxicity .

Advanced Research Questions

Q. How do reaction conditions influence the hydrolysis and aminolysis kinetics of this compound esters?

  • Methodological Answer : Kinetic studies on nitrophenyl esters (e.g., p-nitrophenyl 2-bromoacetate) reveal pseudo-first-order behavior in buffer systems. Use UV-vis spectrophotometry (λ = 400 nm) to track nitrophenolate ion release. Hydrolysis rates (kₕyₕᵣₒₗ) show minimal buffer catalysis in HEPES/EPPS (kGB < 0.03 M⁻¹ min⁻¹), suggesting limited general base assistance. For aminolysis, use excess thiophosphate to suppress competing hydrolysis and ensure SN2 dominance. Data analysis requires extrapolation to zero buffer concentration to isolate intrinsic reactivity .

Q. What are the challenges in establishing regulatory thresholds for this compound in drinking water?

  • Methodological Answer : The USEPA’s HAA5 group includes this compound, but insufficient toxicological data (e.g., developmental effects in Long Evans rats) preclude definitive maximum acceptable values (MAVs). Use OECD Guidelines 414 (teratogenicity) and 443 (extended one-generation reproduction) to assess endpoints like fetal malformations or spermatogenic inhibition. Contradictions arise from variability in NOAELs (e.g., Randall et al. (1991) reported teratogenic effects at 50 mg/kg/day, while Linder et al. (1994) observed spermatotoxicity at lower doses). Meta-analyses must account for species-specific metabolic pathways .

Q. How can this compound be utilized in RAFT polymerization for functional polymer synthesis?

  • Methodological Answer : this compound derivatives (e.g., 2-(ethoxycarbonothioylthio)acetic acid) act as chain-transfer agents (CTAs) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Optimize monomer-to-CTA ratios (e.g., 100:1 for vinyl acetate) in THF at 60°C under N₂. Monitor molecular weight distribution via GPC and confirm end-group fidelity using MALDI-TOF. Challenges include controlling polydispersity indices (<1.2) and mitigating side reactions via strict oxygen exclusion .

Q. What strategies improve the yield of this compound-based surfactants while minimizing by-products?

  • Methodological Answer : For imidazolium surfactants, esterify this compound with fatty acids (e.g., oleic acid) using carbodiimide coupling (EDC/HOBt) in DMF. Purify via silica gel chromatography (hexane:EtOAc gradient). Key parameters:

  • Temperature : 0°C during bromoacetyl chloride addition to prevent racemization.
  • Catalyst : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation.
  • Characterization : ¹H NMR (δ 4.2 ppm for CH₂Br) and CMC determination via surface tension measurements .

Q. How do electronic effects modulate the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing carboxyl group enhances the electrophilicity of the α-carbon, favoring SN2 mechanisms. Compare reactivity in polar aprotic solvents (DMF, DMSO) versus protic solvents (water, ethanol) using kinetic isotope effects (KIE). For example, in DMSO, krel for reaction with pyridine is 10× higher than in ethanol. Computational studies (DFT at B3LYP/6-31G*) predict transition-state geometries and charge distribution, aligning with experimental Hammett σ values .

Q. Contradictions and Data Gaps

  • Toxicological Data : Discrepancies in NOAELs between rodent studies highlight the need for standardized exposure protocols .
  • Polymerization Control : Conflicting reports on RAFT agent efficiency suggest solvent purity and initiator choice (e.g., AIBN vs. V-70) significantly impact outcomes .

Properties

IUPAC Name

2-bromoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443312
Record name Bromoacetic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57858-24-9
Record name Bromoacetic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoacetic-(1-13C) acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The NHS (N-hydroxy succinimide) ester of bromoacetic acid was prepared as follows: 100 mmoles of (13.9 g) of bromoacetic acid were dissolved in 50 ml of anhydrous DMF, to this solution 100 mmoles (20.6 g) of N—N-Dicyclohexylcarbodiimide were added with stirring followed by 100 mmoles of N-hydroxysuccinimide (11.9 g adjusted for 100% purity), and the mixture was stirred for 6 hours at 37° C. The mixture was then placed for 2 hours at −20° C. to accelerate the precipitation of hydroxyurea, which was removed by filtration. In the filtrate the DMF was removed under reduced pressure at 45° C. and the active ester was recrystallized from 2-propanal.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

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Feasible Synthetic Routes

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